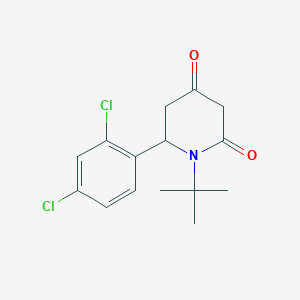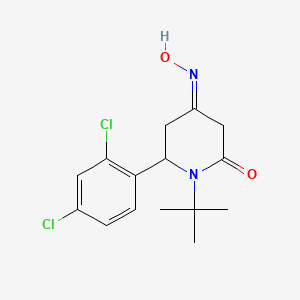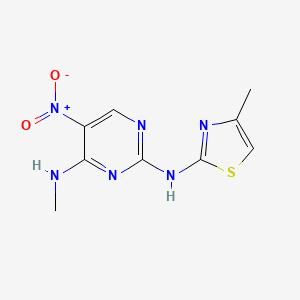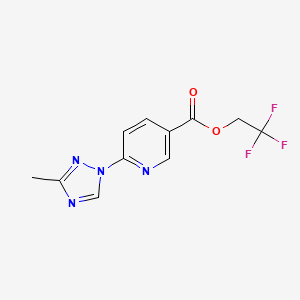![molecular formula C10H10N4O B3134636 N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide CAS No. 400081-71-2](/img/structure/B3134636.png)
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide
Übersicht
Beschreibung
“N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide” is a synthetic compound that belongs to the [1,2,4]triazolo[1,5-a]pyridine family . This family of compounds has found wide application in drug design .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines involves various methods, classified according to the types of reagents used . A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, are used for this purpose .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- General Synthesis : A method for synthesizing [1,2,4]Triazolo[1,5-a]pyridines, including those without substituents at the 2-position, has been developed. This involves cyclizing N-(pyrid-2-yl)formamidoximes under mild conditions, enabling the preparation of triazoles substituted at any position on the pyridine ring (Huntsman & Balsells, 2005).
- Oxidative N-N Bond Formation : A metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides has been achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This novel strategy enables direct oxidative N-N bond formation (Zheng et al., 2014).
Biological Activity and Applications
- Antibacterial and Antifungal Activities : New heterocyclic compounds incorporating the [1,2,4]triazolo[1,5-a]pyridine moiety have shown significant antibacterial and antifungal properties against various pathogens (Patel & Patel, 2015).
- Antimicrobial Activity : Synthesized compounds with 1,2,4-triazolo[1,5-a]pyridine linked to a chromone moiety demonstrated potent antimicrobial activity in vitro (Ali & Ibrahim, 2010).
- Cardiovascular Agents : Some 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have shown promising coronary vasodilating and antihypertensive activities, suggesting potential as cardiovascular agents (Sato et al., 1980).
- Herbicidal Activity : Certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have exhibited excellent herbicidal activity at low application rates, offering potential in agriculture (Moran, 2003).
- Insecticidal Agents : Derivatives with the 1,2,4-triazolo[1,5-a]pyrimidine structure have been investigated as potential insecticidal agents, particularly against the cotton leafworm (Soliman et al., 2020).
Eigenschaften
IUPAC Name |
N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c15-10(7-3-4-7)13-8-2-1-5-14-9(8)11-6-12-14/h1-2,5-7H,3-4H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLDVHDWVRFPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CN3C2=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole](/img/structure/B3134559.png)

![1-tert-butyl-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134567.png)
![(4Z)-1-tert-butyl-4-hydroxyimino-6-[(E)-2-phenylethenyl]piperidin-2-one](/img/structure/B3134570.png)




![N-methyl-2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetamide](/img/structure/B3134615.png)

![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide](/img/structure/B3134629.png)
![Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-diphenyl-1H-pyrrole-3-carboxylate](/img/structure/B3134647.png)

